molecular formula C11H12N2O2 B1311921 Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate CAS No. 21755-34-0

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B1311921
CAS No.: 21755-34-0
M. Wt: 204.22 g/mol
InChI Key: CELPSGSLQYBSCR-UHFFFAOYSA-N
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Description

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a compound with the molecular weight of 204.23 . It is recognized as a significant fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H12N2O2 . The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

This compound is a yellow to brown liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl imidazo[1,2-a]pyridin-2-acetates have been synthesized through reactions with substituted 2-aminopyridines and ethyl-4-bromoacetate, showcasing their versatility in chemical synthesis (Abignente et al., 1976).
  • A method involving microwave-assisted three-component domino reaction, using ethyl 2-(3-oxo-3-arylpropanethioamido)acetates, aromatic aldehydes, and malononitrile, has been utilized for the efficient synthesis of imidazo[1,2-a]pyridines (Li et al., 2013).

Pharmacological Research and Bioactivity

  • Research has highlighted the potential of certain derivatives of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate in displaying anti-inflammatory activities (Abignente et al., 1976).
  • Some derivatives have been studied for their potential as VEGFR-2 kinase inhibitors, indicating their relevance in cancer research and therapy (Han et al., 2012).

Application in Fluorescent Probes

  • This compound derivatives have been explored for their use as fluorescent probes for mercury ion detection, demonstrating their utility in environmental and analytical chemistry (Shao et al., 2011).

Structural and Magnetic Properties

  • Studies have been conducted on the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, which is crucial for understanding the material science aspects of these compounds (Yong et al., 2013).

Safety and Hazards

The safety information for Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines, including Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, have attracted significant interest due to their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized . Therefore, the future direction of this compound could involve further exploration of its potential applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the breakdown of neurotransmitters . Additionally, this compound can interact with proteins involved in inflammatory pathways, potentially modulating the activity of cytokines like tumor necrosis factor-alpha (TNF-α) . These interactions highlight the compound’s potential in therapeutic applications, particularly in neurodegenerative and inflammatory diseases.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In neuronal cells, it may enhance neurotransmitter levels by inhibiting the breakdown of acetylcholine, which is essential for cognitive function . These cellular effects suggest that this compound could be beneficial in treating conditions like Alzheimer’s disease and other inflammatory disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, this compound binds to the active sites of enzymes such as AChE and BChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound can modulate gene expression by interacting with transcription factors and signaling molecules involved in inflammatory pathways . These molecular interactions underpin the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation, reducing its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as reducing inflammation and enhancing cognitive function . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have provided valuable insights into the compound’s safety profile and therapeutic window.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels, potentially affecting its pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in target tissues, such as the brain and liver . Its distribution is influenced by factors like lipophilicity and molecular size, which affect its ability to penetrate biological barriers. Additionally, binding proteins in the bloodstream can facilitate the compound’s transport to various tissues, enhancing its bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is known to localize in cellular compartments such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its biochemical effects. For instance, its presence in the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELPSGSLQYBSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445359
Record name SBB018926
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21755-34-0
Record name SBB018926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate
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Synthesis routes and methods I

Procedure details

A solution of 14.6 g of 2-aminopyridine and 25.5 g of ethyl 4-chloroacetoacetate in 200 ml of acetonitrile was heated under reflux for 14.5 hours. At the end of this time, the reaction mixture was freed from the solvent by distillation under reduced pressure. The residue thus obtained was mixed with an aqueous solution of potassium carbonate, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel, using ethyl acetate as the eluent, to give 2.65 g of the title compound having Rf=0.33 (on silica gel thin layer chromatography using ethyl acetate as the developing solvent).
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14.6 g
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25.5 g
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Synthesis routes and methods II

Procedure details

2-aminopyridine (500 mg, 5.31 mmol) and ethyl chloroacetoacetate (870 mg, 5.31 mmol) were dissolved in DMSO and heated to 100° C. for 1 h under inert atmosphere. After 1 h, water added to reaction mixture followed by Work-up (H2O/AcOEt) and purification on 60-120 mesh silicagel using AcOEt and petroleum ether (30:70) gave the title compound (110 mg) as a brown liquid. 1H-NMR (δ ppm, CDCl3, 400 MHz): 8.06 (d, J 6.7, 1H), 7.59 (s, 1H), 7.55 (d, J 9.4, 1H), 7.14 (t, J 7.9, 1H), 6.75 (t, J 6.7, 1H), 4.12 (q, J 7.1, 2H), 3.87 (s, 2H), 1.3 (t, J 7.1, 3H).
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500 mg
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870 mg
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 4-chloro-3-oxobutanoate (15 g, 91 mmol) and pyridin-2-amine (8.58 g, 91 mmol) in THF (80 mL) was refluxed overnight. Then, the reaction mixture was concentrated and the residue purified by silica gel chromatography (PE:EA=1:1) to afford ethyl 2-(imidazo[1,2-a]pyridine-2-yl)acetate (5 g, yield 26.9%).
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15 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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